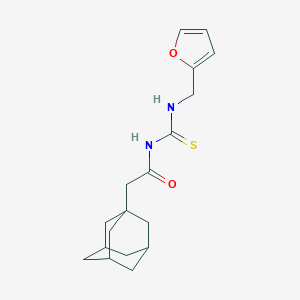
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide, also known as AFA, is a synthetic compound that has gained attention for its potential use in scientific research. AFA is a member of the adamantane family and is structurally similar to amantadine, a medication used to treat Parkinson's disease and influenza.
作用机制
The exact mechanism of action of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide is not fully understood. However, it is believed to exert its effects through multiple pathways. 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It has also been reported to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide in lab experiments is its ability to selectively target cancer cells. 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide. One area of research is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method to increase the yield of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide and improve its solubility in water. Other areas of research could include investigating its potential as a treatment for other diseases, such as Alzheimer's disease, and exploring its mechanism of action in more detail.
In conclusion, 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide is a synthetic compound that has gained attention for its potential use in scientific research. It has been studied for its potential use in cancer treatment and the treatment of Alzheimer's disease. 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been shown to have a variety of biochemical and physiological effects and has minimal toxicity to normal cells. However, its low solubility in water is a limitation for lab experiments. Further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.
合成方法
The synthesis of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide involves the reaction of 2-(1-adamantyl)thioacetic acid with furfurylamine in the presence of thionyl chloride. The resulting product is then treated with potassium hydroxide to obtain 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide. The yield of 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide is reported to be around 60-70%.
科学研究应用
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been reported to induce apoptosis, inhibit angiogenesis, and inhibit the growth of cancer cells.
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
分子式 |
C18H24N2O2S |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide |
InChI |
InChI=1S/C18H24N2O2S/c21-16(20-17(23)19-11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H2,19,20,21,23) |
InChI 键 |
ZUYVUBWXXGSUOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)
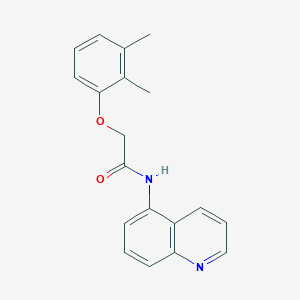
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251152.png)
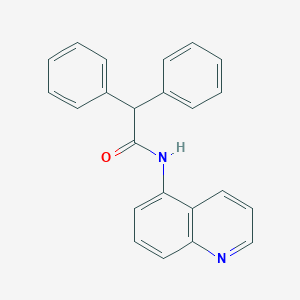
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
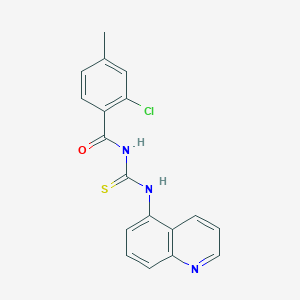
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)
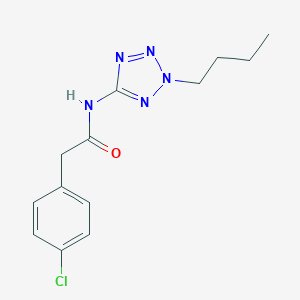
![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)
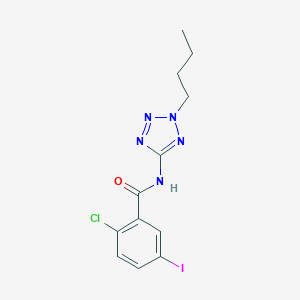
![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)